1-(4-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine
Overview
Description
“1-(4-Methoxyphenyl)-4-methyl-1H-pyrazol-5-amine” is a chemical compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The methoxyphenyl group attached to the pyrazole ring suggests that this compound may have interesting chemical properties and potential applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving equivalents of the corresponding phenyl and pyrazole compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrazole ring and the methoxyphenyl group could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including spectroscopy and chromatography .Scientific Research Applications
Medicinal Chemistry and Drug Development
1,2,3-Triazoles have garnered attention due to their significant biological activities. Several medications, such as tazobactam and carboxyamidotriazole, incorporate the 1,2,3-triazole unit in their skeletons . Compound 1 could serve as a scaffold for designing novel drugs targeting specific diseases.
Coordination Chemistry and Luminescent Probes
Compound 1 could serve as a ligand in coordination chemistry. For instance, derivatives of 1,2,3-triazoles have been used to create luminescent bioprobes for cellular imaging . Investigating the coordination behavior of compound 1 with metal ions may yield interesting results.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methoxyphenyl)-4-methylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-7-13-14(11(8)12)9-3-5-10(15-2)6-4-9/h3-7H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUZTTSEFVPCQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C2=CC=C(C=C2)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1349988-72-2 | |
Record name | 1H-Pyrazol-5-amine, 1-(4-methoxyphenyl)-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1349988-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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